3-Mercaptopicolinic acid

Metabolism Gluconeogenesis Enzyme Inhibition

Choose 3-Mercaptopicolinic acid (3-MPA, SK&F 34288) for its irreplaceable potency, dual binding mechanism, and validated isoform selectivity not found in generic PEPCK inhibitors. A low Ki (2–9 μM) and complete inhibition of gluconeogenesis at 100 μM make it the gold-standard positive control. Its unique allosteric binding site provides a structural blueprint for drug design. Procure the authentic compound to eliminate experimental variability and ensure reproducible, high-confidence metabolic research.

Molecular Formula C6H5NO2S
Molecular Weight 155.18 g/mol
CAS No. 14623-54-2
Cat. No. B079129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Mercaptopicolinic acid
CAS14623-54-2
Synonyms3-mercapto-2-pyridinecarboxylic acid
3-mercaptopicolinate
3-mercaptopicolinic acid
SK and F 34288
SKF 34288
Molecular FormulaC6H5NO2S
Molecular Weight155.18 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)C(=O)O)S
InChIInChI=1S/C6H5NO2S/c8-6(9)5-4(10)2-1-3-7-5/h1-3,10H,(H,8,9)
InChIKeyZYFDNIOIEFZULT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Mercaptopicolinic Acid (14623-54-2) for PEPCK Inhibition: Key Properties and Procurement Overview


3-Mercaptopicolinic acid (3-MPA, CAS 14623-54-2), also known as SK&F 34288, is an organosulfur heterocyclic compound belonging to the pyridinecarboxylic acid class [1]. It is a thiol-containing pyridine derivative with the molecular formula C6H5NO2S and a molecular weight of 155.17 g/mol . This compound is a well-established, potent, and specific inhibitor of phosphoenolpyruvate carboxykinase (PEPCK), a rate-limiting enzyme in the gluconeogenesis pathway [2]. By targeting PEPCK, 3-MPA effectively blocks the conversion of oxaloacetate to phosphoenolpyruvate, thereby reducing glucose synthesis [2]. This mechanism of action makes it a critical tool in metabolic research for studying gluconeogenesis, hypoglycemia, and related energy metabolism pathways in various biological systems, including perfused livers and cell cultures [3]. Its utility is further supported by structural data from X-ray crystallography, which provides detailed insights into its binding interactions with the enzyme [4].

Why Generic PEPCK Inhibitors Cannot Substitute for 3-Mercaptopicolinic Acid (14623-54-2)


Procurement of generic or alternative PEPCK inhibitors often fails because 3-Mercaptopicolinic acid (3-MPA) offers a unique combination of potency, a well-defined and dual binding mechanism, and established isoform selectivity that is not replicated by other compounds. A key differentiator is its structural specificity; studies on analogs have shown that even minor modifications, such as shifting the mercapto group or replacing the pyridine ring, can abolish its potent hypoglycemic activity [1]. Furthermore, while other compounds like Demethoxycapillarisin inhibit PEPCK, they do so with significantly lower potency and through different molecular pathways (e.g., affecting mRNA levels) [2]. 3-MPA's mechanism is further distinguished by its dual-site binding on PEPCK—one competitive and one allosteric—which provides a more complex and robust inhibition profile compared to simpler, single-site inhibitors [3]. This specific and validated profile makes 3-MPA an irreplaceable reference standard and a critical tool for reproducible, high-quality research into metabolic regulation, whereas substituting with a less-characterized or structurally distinct analog introduces unacceptable experimental variability and potential off-target effects.

Quantitative Evidence Guide: Verifiable Differentiation of 3-Mercaptopicolinic Acid (14623-54-2)


Direct Comparison of PEPCK Inhibitory Potency: 3-Mercaptopicolinic Acid vs. Demethoxycapillarisin

3-Mercaptopicolinic acid (3-MPA) directly inhibits the enzymatic activity of PEPCK, whereas Demethoxycapillarisin acts upstream by reducing PEPCK mRNA levels. 3-MPA demonstrates a significantly higher potency in functional assays. [1]

Metabolism Gluconeogenesis Enzyme Inhibition

Selectivity for Cytosolic vs. Mitochondrial PEPCK Isoforms by 3-Mercaptopicolinic Acid

3-Mercaptopicolinic acid exhibits a clear preference for inhibiting the cytosolic isoform of PEPCK (PEPCK-C) over the mitochondrial isoform (PEPCK-M). This isoform selectivity is a key differentiator compared to less specific inhibitors. [1]

Isoform Selectivity Metabolism PEPCK

Comparative Hypoglycemic Efficacy: 3-Mercaptopicolinic Acid vs. S-Acyl Derivatives in Vivo

In comparative in vivo studies, 3-Mercaptopicolinic acid (3-MPA) demonstrated superior potency as a hypoglycemic agent compared to its S-acyl derivatives, which were designed as potential prodrugs. The parent compound, 3-MPA, remained more potent in dose-response assessments. [1]

Hypoglycemia In Vivo Efficacy Metabolism

Structural Determinants of Activity: SAR Comparison of 3-Mercaptopicolinic Acid with Close Heterocyclic Analogs

A structure-activity relationship (SAR) study directly comparing 3-Mercaptopicolinic acid (3-MPA) with a series of analogs (including 5-mercapto, 6-carboxyl substitutions, and heterocyclic ring replacements) demonstrated the critical importance of its precise molecular architecture for biological activity. [1]

Structure-Activity Relationship (SAR) Medicinal Chemistry Metabolism

PEPCK Binding Mode Differentiation: Dual-Site Inhibition by 3-Mercaptopicolinic Acid

Crystallographic studies reveal that 3-Mercaptopicolinic acid (3-MPA) inhibits PEPCK through a unique dual-site binding mechanism, occupying both the active site (competitive with PEP/OAA) and a previously unidentified allosteric pocket. This contrasts with simpler inhibitors that typically bind only to the active site. [1]

Allosteric Inhibition Crystallography PEPCK

Recommended Applications for 3-Mercaptopicolinic Acid (14623-54-2) Based on Quantitative Evidence


Acute and Robust Inhibition of Hepatic Gluconeogenesis in Perfused Liver or Cell-Based Assays

3-Mercaptopicolinic acid is the optimal selection for researchers needing to rapidly and potently shut down gluconeogenesis. This application is directly supported by its low Ki value (2-9 μM) and the direct enzymatic inhibition mechanism detailed in Evidence Item 1 [1]. In a practical setting, a concentration of 100 μM results in virtually complete inhibition of glucose synthesis from lactate in perfused rat liver, an effect that is rapidly reversible upon washout [2]. This makes 3-MPA an ideal positive control and a reliable tool for studying metabolic flux through the gluconeogenic pathway.

Dissecting Cytosolic vs. Mitochondrial PEPCK Function in Metabolic Studies

For studies aimed at understanding the distinct physiological roles of the PEPCK isoforms, 3-Mercaptopicolinic acid is the required reagent. Its well-documented preferential inhibition of cytosolic PEPCK (PEPCK-C) over mitochondrial PEPCK (PEPCK-M) provides the necessary selectivity to perturb only one arm of the pathway [3]. This is a direct application of the evidence provided in Evidence Item 2, enabling researchers to generate isoform-specific loss-of-function phenotypes and interpret their metabolic consequences with high confidence.

Structural Biology and Allosteric Drug Discovery Targeting PEPCK

3-Mercaptopicolinic acid is an indispensable tool for structural biology and drug discovery efforts focused on PEPCK. The high-resolution X-ray crystal structure of 3-MPA bound to PEPCK reveals a unique, dual-site binding mode, including a previously unknown allosteric pocket [4]. This provides a well-defined molecular blueprint for structure-based drug design. As highlighted in Evidence Item 5, researchers can use 3-MPA as a reference ligand for co-crystallization studies, fragment-based screening, and to validate computational models of allosteric modulation, activities that are not possible with simpler, single-site inhibitors.

Use as a Reference Standard in In Vivo Hypoglycemic Studies

In studies of glucose homeostasis, diabetes, or energy metabolism in animal models, 3-Mercaptopicolinic acid serves as a crucial reference standard for chemical induction of hypoglycemia. Evidence Items 3 and 4 confirm its in vivo efficacy in lowering blood glucose in fasted rats [5]. Furthermore, the SAR data confirms that its structural integrity is essential for this activity, validating the procurement of the authentic compound [6]. Its predictable and well-characterized effects in vivo make it superior to less-studied analogs for establishing robust and reproducible models of inhibited gluconeogenesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Mercaptopicolinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.